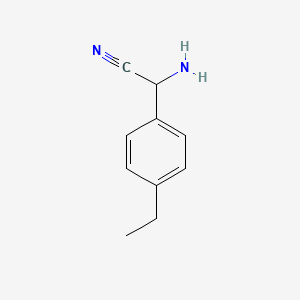

2-Amino-2-(4-ethylphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGXKOCXUIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-2-(4-ethylphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 2-Amino-2-(4-ethylphenyl)acetonitrile. This α-aminonitrile is a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of its amino and nitrile functional groups. This document outlines a probable synthetic route based on the well-established Strecker synthesis and presents expected characterization data based on analogous compounds.

Synthesis Methodology

The most common and direct method for the synthesis of α-aminonitriles such as this compound is the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the reaction of an aldehyde, a source of ammonia, and a cyanide source.

General Experimental Protocol (Strecker Synthesis)

The following is a representative experimental protocol for the synthesis of this compound via the Strecker synthesis. It is important to note that this is a general procedure and may require optimization for specific laboratory conditions and desired yield and purity.

Materials:

-

4-ethylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylbenzaldehyde (1.0 eq) in methanol or ethanol.

-

Add a solution of ammonium chloride (1.1 eq) in water to the flask.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water to the reaction mixture, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Physical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol [1] |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not available in cited literature |

Spectroscopic Data for Characterization

The following tables provide expected spectroscopic data for this compound. These values are based on typical ranges for similar α-aminonitrile compounds.[1]

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3-7.1 | d | 2H | Ar-H (ortho to ethyl) |

| ~ 7.2-7.0 | d | 2H | Ar-H (meta to ethyl) |

| ~ 4.5 | s | 1H | CH(NH₂)CN |

| ~ 2.6 | q | 2H | -CH₂CH₃ |

| ~ 2.0 (broad) | s | 2H | -NH₂ |

| ~ 1.2 | t | 3H | -CH₂CH₃ |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Ar-C (ipso-ethyl) |

| ~ 135 | Ar-C (ipso-CH) |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 120 | -C≡N |

| ~ 50 | -CH(NH₂)CN |

| ~ 28 | -CH₂CH₃ |

| ~ 15 | -CH₂CH₃ |

Table 3: Expected IR and Mass Spectrometry Data

| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |

| IR Spectroscopy | ~ 3400-3300 | N-H stretch (amino) |

| ~ 3100-3000 | Ar C-H stretch | |

| ~ 2970-2850 | Aliphatic C-H stretch | |

| ~ 2240-2210 | -C≡N stretch | |

| Mass Spectrometry | 160.10 | [M]⁺ (Molecular Ion) |

| 133.08 | [M-HCN]⁺ |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows.

Caption: General workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

References

A Technical Guide to the Formation of 2-Amino-2-(4-ethylphenyl)acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the formation mechanism of 2-Amino-2-(4-ethylphenyl)acetonitrile, a key intermediate in various synthetic pathways. The primary route of synthesis is the Strecker reaction, a classic and efficient method for producing α-aminonitriles. This guide details the reaction mechanism, presents a representative experimental protocol, summarizes quantitative data from related syntheses, and provides visualizations for the core chemical processes and workflows.

Core Mechanism of Formation: The Strecker Synthesis

The formation of this compound proceeds via the Strecker synthesis, a three-component reaction involving an aldehyde, ammonia, and a cyanide source.[1][2][3] The specific precursors for this synthesis are 4-ethylbenzaldehyde, ammonia (or an ammonium salt like ammonium chloride), and a cyanide salt (such as potassium or sodium cyanide).[2][4]

The mechanism can be described in two primary stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethylbenzaldehyde. This is followed by a proton exchange and subsequent dehydration, which eliminates a water molecule to form a reactive iminium ion intermediate.[1][4][5]

-

Nucleophilic Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a new carbon-carbon bond and yields the final product, this compound.[1][4][6]

The overall reaction is robust and can be catalyzed under various conditions, including acidic or basic media, and even in water or under solvent-free conditions.[6][7]

Reaction Pathway Visualization

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker_amino_acid_synthesis [chemeurope.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

"spectroscopic data for 2-Amino-2-(4-ethylphenyl)acetonitrile (NMR, IR, MS)"

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-2-(4-ethylphenyl)acetonitrile (CAS: 746571-09-5, Molecular Formula: C₁₀H₁₂N₂). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of this compound.

While direct experimental spectra for this specific molecule are not widely published, this document presents a comprehensive, predicted dataset based on its chemical structure and data from analogous compounds.[1][2] The protocols provided are standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.35 | Doublet | ~ 8.0 | 2H | Ar-H (ortho to CH(NH₂)CN) |

| ~ 7.20 | Doublet | ~ 8.0 | 2H | Ar-H (ortho to Ethyl) |

| ~ 4.52 | Singlet | - | 1H | α-H |

| ~ 2.65 | Quartet | 7.6 | 2H | -CH₂ CH₃ |

| ~ 2.10 | Broad Singlet | - | 2H | -NH₂ |

| ~ 1.25 | Triplet | 7.6 | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 145.5 | Quaternary | Ar-C -CH₂CH₃ |

| ~ 134.8 | Quaternary | Ar-C -CH(NH₂)CN |

| ~ 129.0 | Tertiary | Ar-C H (ortho to Ethyl) |

| ~ 127.5 | Tertiary | Ar-C H (ortho to CH(NH₂)CN) |

| ~ 120.1 | Quaternary | -C ≡N |

| ~ 50.3 | Tertiary | C H(NH₂)CN |

| ~ 28.6 | Secondary | -C H₂CH₃ |

| ~ 15.4 | Primary | -CH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 2240 - 2210 | C≡N Stretch | Nitrile |

| ~ 1610 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact, EI)

| m/z | Proposed Identity | Notes |

|---|---|---|

| 160 | [M]⁺ | Molecular Ion |

| 159 | [M-H]⁺ | Loss of a hydrogen atom |

| 131 | [M-HCN-H₂]⁺ or [M-C₂H₅]⁺ | Loss of the ethyl group is a likely fragmentation pathway, resulting in a stable benzylic cation.[2] |

| 105 | [C₈H₉]⁺ | Ethylphenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). For exchange experiments, deuterium oxide (D₂O) can be used.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, such as a Bruker AVANCE series instrument.[3]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Spectral Width: -10 to 220 ppm.[3]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, for a rapid analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum series instrument.[4]

-

Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or pure KBr pellet) prior to the sample scan.

-

-

Data Processing: The instrument software automatically performs a background subtraction from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable volatile solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source. For trace-level quantification, a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[5]

-

Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Introduction Method: Direct insertion probe or via Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Processing: The mass spectrum is generated by plotting ion abundance against the mass-to-charge ratio (m/z). Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound (746571-09-5) for sale [vulcanchem.com]

- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Aminonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminonitriles represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery and development. Their unique chemical structure, characterized by an amino group and a nitrile function attached to the same carbon atom, allows for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides an in-depth overview of the potential biological activities of substituted aminonitriles, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Enzyme Inhibition: A Key Mechanism of Action

A significant number of biologically active substituted aminonitriles exert their effects through the inhibition of specific enzymes. This targeted approach offers the potential for high efficacy and reduced off-target effects.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

Substituted aminonitriles are prominent in the development of DPP-IV inhibitors for the management of type 2 diabetes.[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these compounds increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Vildagliptin , a well-established antidiabetic drug, is a prime example of a substituted aminonitrile acting as a potent and selective DPP-IV inhibitor.

Table 1: Quantitative Data for DPP-IV Inhibition by Vildagliptin

| Compound | Target | IC50 | Assay Conditions | Reference |

| Vildagliptin | Human DPP-IV | 4.6 nM | In vitro enzymatic assay | [2] |

Experimental Protocol: DPP-IV Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorometric assay.[3][4]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (substituted aminonitrile)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound, DPP-IV enzyme, and assay buffer.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the DPP-IV substrate.

-

Monitor the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm) over time.

-

Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: DPP-IV Inhibition and Insulin Secretion

The inhibition of DPP-IV by substituted aminonitriles like vildagliptin leads to a cascade of events that ultimately enhances insulin secretion from pancreatic β-cells.

Cathepsin K Inhibition for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption through the degradation of bone matrix proteins like type I collagen.[5] Substituted aminonitriles have been developed as potent and selective inhibitors of cathepsin K for the treatment of osteoporosis.

Odanacatib is a notable example of a substituted aminonitrile that was extensively studied as a cathepsin K inhibitor.

Table 2: Quantitative Data for Cathepsin K Inhibition by Odanacatib

| Compound | Target | IC50 | Assay Conditions | Reference |

| Odanacatib | Human Cathepsin K | 0.2 nM | In vitro enzymatic assay | [6][7] |

| Odanacatib | Mouse B cell antigen presentation | 1.5 µM | Cell-based assay | [6][7] |

| Odanacatib | CTx release (bone resorption) | 9.4 nM | Osteoclast activity assay | [6][7] |

Experimental Protocol: Cathepsin K Inhibition Assay

The inhibitory activity against cathepsin K can be assessed using a fluorometric assay similar to the one described for DPP-IV.[8]

Materials:

-

Human recombinant Cathepsin K enzyme

-

Cathepsin K substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., acetate buffer, pH 5.5, containing DTT and EDTA)

-

Test compound (substituted aminonitrile)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Activate the Cathepsin K enzyme according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the diluted test compound, activated Cathepsin K, and assay buffer.

-

Pre-incubate the mixture for a specific duration.

-

Initiate the reaction by adding the Cathepsin K substrate.

-

Monitor the increase in fluorescence over time.

-

Calculate the IC50 value of the test compound.

Signaling Pathway: Cathepsin K in Bone Resorption

Cathepsin K plays a crucial role in the final steps of bone degradation by osteoclasts. Its inhibition by substituted aminonitriles directly prevents the breakdown of the bone matrix.

II. Anticancer Activity

Several substituted aminonitriles have demonstrated potent anticancer activity through various mechanisms, including DNA interaction and induction of apoptosis.

Saframycin A , a complex tetrahydroisoquinoline antibiotic containing an aminonitrile moiety, exhibits significant antitumor properties.[9] Its mechanism of action involves covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately apoptosis.[9]

Table 3: Quantitative Data for Anticancer Aminonitriles

| Compound | Cell Line | IC50 | Assay Type | Reference |

| Saframycin A | L1210 leukemia | ~10 ng/mL | Cell Viability | [9] |

| Substituted anilino-fluoroquinolones (e.g., 4b) | K562 leukemia | <50 µM | Antiproliferation | [10] |

| Substituted anilino-fluoroquinolones (e.g., 3c) | MCF7 breast cancer | <50 µM | Reduction of Viability | [10] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (substituted aminonitrile)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Saframycin A-Induced Cytotoxicity

The cytotoxic effect of Saframycin A is initiated by its interaction with DNA, which triggers a cellular response leading to apoptosis.

III. Other Biological Activities

The structural diversity of substituted aminonitriles has led to the discovery of compounds with a range of other important biological activities.

Table 4: Diverse Biological Activities of Substituted Aminonitriles

| Activity | Compound Class/Example | Target/Mechanism | Reference |

| Antiviral | Various substituted aminonitriles | Inhibition of viral enzymes or replication | [15] |

| Antibacterial | Framycetin (aminoglycoside with aminonitrile-like features) | Binds to 30S ribosomal subunit, inhibiting protein synthesis | [16] |

| Antifungal | Novel synthetic aminonitriles | Disruption of fungal cell membrane or essential enzymes | - |

Further research is ongoing to explore the full therapeutic potential of this versatile class of compounds.

IV. Synthesis of Biologically Active Substituted Aminonitriles

The Strecker synthesis and its variations are the most common and efficient methods for the preparation of α-aminonitriles. This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a cyanide source.

General Experimental Workflow: Strecker Synthesis

Detailed Synthesis of Vildagliptin Intermediate:

A key intermediate in the synthesis of Vildagliptin, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, can be prepared from L-prolinamide.[17]

-

N-Chloroacetylation: L-prolinamide is reacted with chloroacetyl chloride in a suitable solvent (e.g., a mixture of isopropyl acetate and DMF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

-

Dehydration: The resulting amide is then dehydrated using a dehydrating agent such as cyanuric chloride to afford the desired aminonitrile intermediate.

Detailed Synthesis of Odanacatib:

An enantioselective synthesis of Odanacatib has been described involving a key stereospecific SN2 triflate displacement.[15]

-

A chiral α-trifluoromethylbenzyl triflate is reacted with (S)-γ-fluoroleucine ethyl ester.

-

This displacement reaction generates the required α-trifluoromethylbenzyl amino stereocenter with high yield and minimal loss of stereochemistry.

-

Further synthetic steps lead to the final Odanacatib molecule.

Total Synthesis of Saframycin A:

The total synthesis of the complex natural product Saframycin A has been achieved through multi-step synthetic routes.[8][18][19] These syntheses often involve the construction of the tetrahydroisoquinoline core, followed by the elaboration of the pentacyclic system and introduction of the aminonitrile functionality.

V. Conclusion

Substituted aminonitriles are a rich source of biologically active molecules with significant therapeutic potential. Their ability to act as potent and selective enzyme inhibitors, as well as their anticancer and antimicrobial properties, makes them a focal point of interest in medicinal chemistry and drug development. The continued exploration of their chemical space, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of innovative treatments for a wide range of diseases.

References

- 1. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Review of 2-Aryl-2-Aminoacetonitrile Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aryl-2-aminoacetonitrile derivatives represent a versatile class of organic compounds characterized by a central α-aminoacetonitrile core with an aryl substituent at the α-position. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anthelmintic, anticancer, anticonvulsant, and antimicrobial properties. This in-depth technical guide provides a comprehensive literature review of 2-aryl-2-aminoacetonitrile derivatives, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

Synthesis of 2-Aryl-2-Aminoacetonitrile Derivatives

The synthesis of 2-aryl-2-aminoacetonitrile derivatives is most commonly achieved through the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aryl aldehyde with an amine in the presence of a cyanide source, typically an alkali metal cyanide or trimethylsilyl cyanide.

A general synthetic workflow for the Strecker synthesis of 2-aryl-2-aminoacetonitrile derivatives is depicted below.

Caption: General workflow for the Strecker synthesis of 2-aryl-2-aminoacetonitrile derivatives.

Experimental Protocol: General Procedure for the Strecker Synthesis

-

Reaction Setup: To a solution of the aryl aldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add the amine (1-1.2 equivalents).

-

Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. An acid or base catalyst may be added to promote this step.

-

Cyanation: Add the cyanide source (1-1.5 equivalents) portion-wise to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2-aminoacetonitrile derivative.

Biological Activities and Mechanisms of Action

Anthelmintic Activity

A significant breakthrough in the field of anthelmintics was the discovery of the aminoacetonitrile derivatives (AADs), with monepantel (AAD 1566) being the first representative of this class to be commercialized.[1][2] These compounds have demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2]

Mechanism of Action: The anthelmintic activity of AADs is mediated through their interaction with a nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 type receptors.[3] This interaction leads to the activation of a unique ACR-23 nicotinic acetylcholine receptor subunit, causing an influx of ions and subsequent spastic paralysis of the worms, ultimately leading to their expulsion from the host.[3]

Caption: Signaling pathway for the anthelmintic action of 2-aryl-2-aminoacetonitrile derivatives.

Quantitative Data: Anthelmintic Efficacy of Monepantel

| Nematode Species | Host | Dose (mg/kg) | Efficacy (%) | Reference |

| Haemonchus contortus | Sheep | 2.5 | >99 | [1] |

| Teladorsagia circumcincta | Sheep | 2.5 | >99 | [1] |

| Trichostrongylus colubriformis | Sheep | 2.5 | >99 | [1] |

| Cooperia oncophora | Cattle | 5.0 | >99 | [1] |

| Ostertagia ostertagi | Cattle | 5.0 | >99 | [1] |

Experimental Protocol: In Vitro Anthelmintic Assay (Larval Development Assay)

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: Serially dilute the test compounds in a nutritive agar-based medium in 96-well plates.

-

Egg Inoculation: Add a suspension of nematode eggs (e.g., Haemonchus contortus) to each well.

-

Incubation: Incubate the plates at 28°C and 80% relative humidity for 6 days to allow for larval development.

-

Data Analysis: Determine the number of third-stage larvae (L3) in each well. The nematocidal activity is expressed as the percentage reduction in L3 development compared to a vehicle control. The EC100 (the effective concentration that eliminates all nematodes) can be determined.[1]

Anticancer Activity

Recent studies have highlighted the potential of 2-aryl-2-aminoacetonitrile derivatives, particularly monepantel, as anticancer agents.[4] Monepantel has been shown to inhibit the proliferation of various cancer cell lines, with a degree of selectivity for cancer cells over non-malignant cells.[4]

Mechanism of Action: The anticancer mechanism of monepantel is distinct from its anthelmintic action and does not involve nAChRs.[4] Instead, it induces G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[4] This is believed to be mediated through the inhibition of the mTOR signaling pathway. Specifically, monepantel treatment leads to a decrease in the levels of cyclin D1, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4, and an increase in the expression of the CDK inhibitor p27kip1.[4] This culminates in the inhibition of DNA synthesis and cleavage of poly (ADP-ribose) polymerase (PARP-1).[4]

Caption: Proposed signaling pathway for the anticancer activity of monepantel.

Quantitative Data: In Vitro Anticancer Activity of Monepantel

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 | [4] |

| A2780 | Ovarian Cancer | 4.4 ± 0.27 | [4] |

| SKOV-3 | Ovarian Cancer | 31.18 ± 0.76 | [4] |

| IGROV-1 | Ovarian Cancer | 10.5 ± 0.5 | [4] |

| HOSE (non-malignant) | Ovarian Surface Epithelial | 74.8 ± 7.7 | [4] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aryl-2-aminoacetonitrile derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Anticonvulsant and Antimicrobial Activities

While the anthelmintic and anticancer properties of 2-aryl-2-aminoacetonitrile derivatives are the most extensively studied, preliminary evidence suggests potential for anticonvulsant and antimicrobial activities. However, the available data is less specific to this chemical class, and the mechanisms of action are likely to be diverse and require further investigation. For anticonvulsant activity, potential mechanisms could involve modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic neurotransmission. The antimicrobial activity of related nitrile-containing compounds has been attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further research is needed to elucidate the specific targets and efficacy of 2-aryl-2-aminoacetonitrile derivatives in these therapeutic areas.

Conclusion and Future Perspectives

2-Aryl-2-aminoacetonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, with monepantel serving as a prime example of their therapeutic potential. The well-established anthelmintic activity, coupled with the promising anticancer properties, underscores the importance of continued research in this area. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl and amino substituents to optimize potency and selectivity for different biological targets.

-

Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways involved in the anticonvulsant and antimicrobial activities.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to assess the drug-like properties and safety profiles of novel derivatives.

-

Development of New Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider diversity of these compounds.

The versatility of the 2-aryl-2-aminoacetonitrile core, combined with the growing understanding of its biological interactions, positions this class of compounds as a rich source for the discovery of new and effective therapeutic agents.

References

- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-2-(4-ethylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermodynamic stability of 2-Amino-2-(4-ethylphenyl)acetonitrile. In the absence of publicly available experimental data for this specific compound, this document serves as a practical framework, outlining the essential experimental protocols and data interpretation required for a thorough thermal hazard assessment. The quantitative data presented herein is illustrative and intended to guide researchers in their own experimental design and analysis.

Introduction

This compound is an amino nitrile derivative with potential applications in organic synthesis and pharmaceutical development. As with any new chemical entity, a thorough understanding of its thermodynamic stability is paramount to ensure safe handling, storage, and scale-up. Thermal runaway reactions, characterized by rapid, uncontrolled increases in temperature and pressure, can occur when the heat generated by a substance's decomposition exceeds the rate of heat removal.[1] A systematic evaluation of thermal hazards is therefore a critical component of chemical process safety.

This guide details the key experimental techniques and analytical approaches for characterizing the thermodynamic stability of this compound.

Thermodynamic Stability Assessment Workflow

A logical workflow for assessing the thermodynamic stability of a compound like this compound involves a tiered approach, from initial screening to detailed calorimetric studies.

Caption: Workflow for Thermodynamic Stability Assessment.

Quantitative Data Summary (Illustrative)

The following table summarizes the type of quantitative data that would be obtained from a comprehensive thermodynamic stability analysis of this compound. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Symbol | Illustrative Value | Method | Significance |

| Onset Decomposition Temperature | Tonset | 185 °C | DSC | Temperature at which decomposition begins. |

| Peak Decomposition Temperature | Tpeak | 210 °C | DSC | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition | ΔHd | -350 J/g | DSC | Total heat released during decomposition. |

| Mass Loss at Decomposition | 55% | TGA | Indicates the fraction of volatile decomposition products. | |

| Onset Temperature (Adiabatic) | Tonset, ad | 170 °C | ARC | Onset of self-heating under adiabatic conditions. |

| Time to Maximum Rate (Adiabatic) | TMRad | 24 hours at 150 °C | ARC | Time available for corrective action before thermal runaway. |

| Activation Energy | Ea | 120 kJ/mol | ARC/DSC | Energy barrier for the decomposition reaction. |

| Pre-exponential Factor | A | 1.5 x 1012 s-1 | ARC/DSC | Frequency of collisions in a favorable orientation. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

-

A small sample (1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or high-pressure gold-plated steel crucible.

-

An empty, sealed crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC instrument.

-

The temperature is ramped at a constant heating rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The onset temperature of decomposition is determined as the intersection of the baseline with the tangent of the exothermic peak. The peak temperature is the point of maximum heat flow, and the enthalpy of decomposition is calculated by integrating the area under the exothermic peak.

Objective: To determine the mass loss profile as a function of temperature.

Methodology:

-

A sample (5-10 mg) of this compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting thermogram (mass vs. temperature) is analyzed to determine the temperatures at which significant mass loss occurs, corresponding to decomposition and volatilization.

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine key safety parameters.

Methodology:

-

A larger sample (e.g., 1-10 g) of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium).

-

The bomb is placed in the ARC calorimeter, which consists of a furnace with heaters and thermocouples to maintain an adiabatic environment.

-

The experiment follows a heat-wait-search protocol:

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: The system equilibrates at the new temperature.

-

Search: The instrument monitors the sample for any self-heating.

-

-

If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, where the surrounding furnace temperature is controlled to match the sample temperature, preventing heat loss to the environment.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

This data is used to determine the adiabatic onset temperature, the time to maximum rate (TMRad), and to calculate kinetic parameters such as the activation energy and pre-exponential factor.

Caption: Experimental Workflow for Accelerating Rate Calorimetry (ARC).

Conclusion

A thorough investigation of the thermodynamic stability of this compound is essential for ensuring its safe utilization in research and development. By employing a combination of screening techniques like DSC and TGA, followed by more detailed adiabatic calorimetry such as ARC, researchers can obtain the critical data needed to understand and mitigate potential thermal hazards. The experimental protocols and illustrative data presented in this guide provide a robust framework for conducting such an assessment, ultimately contributing to a safer laboratory and manufacturing environment.

References

Technical Guide: Solubility and Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-ethylphenyl)acetonitrile is an α-aminonitrile derivative with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Its structure, featuring a polar amino group, a polar nitrile group, and a nonpolar 4-ethylphenyl group, results in a molecule with amphiphilic character. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation in drug development processes. This guide aims to provide a foundational understanding of these aspects for researchers in the field.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in a given solvent is determined by the interplay of its constituent functional groups. The 4-ethylphenyl group imparts lipophilicity, suggesting solubility in nonpolar solvents. Conversely, the amino (-NH2) and nitrile (-CN) groups are polar and capable of hydrogen bonding, which would favor solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is favorable. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | The polar nature of the solvent can solvate the polar amino and nitrile groups. Lack of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar 4-ethylphenyl group will interact favorably with these solvents, but the polar amino and nitrile groups will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can offer some interaction with the polar functional groups while also solvating the nonpolar aromatic ring. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method.

3.1. Materials

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the filtered, saturated solution to a volumetric flask and dilute with the same solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculate the solubility in the desired units (e.g., g/L, mol/L) from the determined concentration and the dilution factor.

Caption: General workflow for experimental solubility determination.

Synthetic Protocol: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles. The following is a general procedure that can be adapted for the synthesis of this compound.[1]

4.1. Materials

-

4-Ethylbenzaldehyde

-

Ammonium chloride (NH4Cl)

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Methanol (or another suitable solvent)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

4.2. Procedure

-

In a round-bottom flask, dissolve 4-ethylbenzaldehyde and ammonium chloride in a mixture of methanol and water.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of potassium cyanide to the stirred mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

References

Methodological & Application

Application Notes and Protocols for the Strecker Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles, which are crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds of medicinal interest. This document provides a detailed protocol for the synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile, a valuable building block in drug discovery and development. The protocol is based on established one-pot, three-component Strecker reactions.

Chemical Properties

This compound is a chemical compound with a central chiral carbon atom bonded to an amino group, a cyano group, and a 4-ethylphenyl group.[1]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 746571-09-5[1] |

| Molecular Formula | C₁₀H₁₂N₂[1] |

| Molecular Weight | 160.22 g/mol |

| Appearance | Not specified in available data[1] |

Experimental Protocol

This protocol is adapted from general procedures for the Strecker synthesis of related α-aminonitriles. The reaction involves a one-pot, three-component reaction between 4-ethylbenzaldehyde, an ammonia source (ammonium chloride), and a cyanide source (potassium cyanide).

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 10 | 1.34 g (1.37 mL) |

| Ammonium Chloride | NH₄Cl | 53.49 | 15 | 0.80 g |

| Potassium Cyanide | KCN | 65.12 | 12 | 0.78 g |

| Methanol (MeOH) | CH₃OH | 32.04 | - | 20 mL |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | For extraction |

| Saturated aq. NaHCO₃ | - | - | - | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | For drying |

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (10 mmol, 1.34 g).

-

Addition of Reagents: Add methanol (20 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add ammonium chloride (15 mmol, 0.80 g) and potassium cyanide (12 mmol, 0.78 g). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times for similar syntheses can range from several hours to overnight.

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether (30 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Expected Yield:

Yields for Strecker syntheses with substituted benzaldehydes can vary widely depending on the specific substrate and reaction conditions. While a specific yield for this reaction is not available in the searched literature, yields for analogous reactions are typically in the range of 70-95%.

Characterization Data (Predicted)

The following characterization data is predicted based on the known spectral properties of analogous α-aminonitriles.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.15 (m, 4H, Ar-H)

-

δ 4.80 (s, 1H, CH-CN)

-

δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)

-

δ 1.80 (br s, 2H, NH₂)

-

δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 145.0 (Ar-C)

-

δ 135.0 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 120.0 (CN)

-

δ 55.0 (CH-CN)

-

δ 28.5 (CH₂CH₃)

-

δ 15.5 (CH₂CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3350 (N-H stretch)

-

~2240 (C≡N stretch)

-

~1600, 1500 (C=C aromatic stretch)

-

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols: Synthesis of Novel Amino Acids from 2-Amino-2-(4-ethylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel therapeutics, peptidomimetics, and chemical probes for studying biological systems.[1][2][3] Their unique side chains can confer enhanced metabolic stability, novel biological activity, and specific conformational constraints to peptides and small molecules.[4] This document provides detailed protocols for the synthesis of the novel amino acid, 2-amino-2-(4-ethylphenyl)acetic acid, using 2-Amino-2-(4-ethylphenyl)acetonitrile as a readily accessible precursor. The primary synthetic route described is the hydrolysis of the α-aminonitrile, a key step in the classical Strecker amino acid synthesis.[5][6]

The 4-ethylphenyl moiety of the target amino acid provides a lipophilic handle that can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Substituted phenylglycine derivatives have shown potential as anti-inflammatory and anticonvulsant agents, highlighting the therapeutic potential of this class of compounds.

Synthesis of 2-amino-2-(4-ethylphenyl)acetic acid

The synthesis of 2-amino-2-(4-ethylphenyl)acetic acid from this compound is typically achieved through acidic or basic hydrolysis of the nitrile group. The following protocols provide representative procedures for both methods.

Protocol 1: Acidic Hydrolysis of this compound

This protocol is based on general methods for the hydrolysis of α-aminonitriles.[5]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M) for neutralization

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 6 M solution of hydrochloric acid (approximately 10-20 volumes).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

-

After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The amino acid may precipitate at its isoelectric point.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Note: The amino acid may have limited solubility in organic solvents; this step is primarily to remove any unreacted starting material or nonpolar impurities.

-

The desired amino acid is often isolated by crystallization from the aqueous solution at its isoelectric point. Alternatively, the water can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone).

-

Dry the purified 2-amino-2-(4-ethylphenyl)acetic acid under vacuum to a constant weight.

Protocol 2: Basic Hydrolysis of this compound

This protocol provides an alternative method using basic conditions.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl) for neutralization

-

Ethanol or Methanol (optional, to aid solubility)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M, 10-20 volumes). A co-solvent like ethanol may be added to improve solubility.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction for the evolution of ammonia gas (use wet pH paper to test) and by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to its isoelectric point to precipitate the amino acid. The isoelectric point will likely be in the weakly acidic to neutral pH range.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization.

-

Dry the purified 2-amino-2-(4-ethylphenyl)acetic acid under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Precursor and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance (Predicted) |

| This compound | C₁₀H₁₂N₂ | 160.22 | 746571-09-5 | White to off-white solid |

| (S)-2-Amino-2-(4-ethylphenyl)acetic acid | C₁₀H₁₃NO₂ | 179.22 | 1228560-93-7 | White crystalline solid |

Table 2: Representative Reaction Parameters and Expected Outcomes

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagents | 6 M HCl | 6 M NaOH |

| Temperature | 100-110 °C (Reflux) | 100-110 °C (Reflux) |

| Reaction Time | 4-24 hours | 6-48 hours |

| Expected Yield | 60-85% (Unoptimized) | 50-80% (Unoptimized) |

| Purification Method | Crystallization from aqueous solution at pI | Precipitation by acidification, recrystallization |

| Notes | Reaction progress should be carefully monitored to avoid side reactions. | Evolution of ammonia indicates reaction progress. |

Characterization of 2-amino-2-(4-ethylphenyl)acetic acid

The synthesized amino acid should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Data for 2-amino-2-(4-ethylphenyl)acetic acid |

| ¹H NMR (in D₂O/DCl) | * Aromatic protons: Signals in the range of δ 7.2-7.5 ppm (multiplet, 4H). * Methine proton (α-H): A singlet around δ 4.5-5.0 ppm (1H). * Ethyl group (CH₂): A quartet around δ 2.6-2.8 ppm (2H). * Ethyl group (CH₃): A triplet around δ 1.2-1.4 ppm (3H). |

| ¹³C NMR (in D₂O/DCl) | * Carbonyl carbon (C=O): Signal in the range of δ 170-175 ppm. * Aromatic carbons: Signals between δ 125-150 ppm. * Methine carbon (α-C): Signal around δ 55-60 ppm. * Ethyl group (CH₂): Signal around δ 28-30 ppm. * Ethyl group (CH₃): Signal around δ 15-17 ppm. |

| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 180.1025 |

| FT-IR (KBr Pellet) | * O-H stretch (acid): Broad peak from 2500-3300 cm⁻¹. * N-H stretch (amine): Peaks around 3000-3300 cm⁻¹. * C=O stretch (acid): Strong peak around 1700-1730 cm⁻¹. * N-H bend (amine): Peak around 1590-1650 cm⁻¹. |

Mandatory Visualizations

Caption: Synthetic workflow for 2-amino-2-(4-ethylphenyl)acetic acid.

Caption: Logical relationships in drug discovery applications.

References

- 1. 69065-94-7|Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester|BLD Pharm [bldpharm.com]

- 2. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 3. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound (746571-09-5) for sale [vulcanchem.com]

- 5. 2-amino-2-(4-ethylphenyl)acetic Acid | C10H13NO2 | CID 3426385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of 2-Amino-2-(4-ethylphenyl)acetonitrile for Medicinal Chemistry: Application Notes and Protocols

Note to the Reader: As of the current date, a thorough review of scientific literature did not yield specific studies detailing the synthesis and biological evaluation of derivatives of 2-Amino-2-(4-ethylphenyl)acetonitrile for medicinal chemistry applications. Consequently, the following application notes and protocols are presented as a generalized guide based on established chemical principles for the derivatization of α-aminonitriles and the reported biological activities of analogous compounds. The experimental procedures and potential biological activities described herein are illustrative and would require empirical validation for the specific derivatives of this compound.

Introduction

This compound is a versatile scaffold for medicinal chemistry exploration. Its structure features a primary amino group and a nitrile moiety, both of which are amenable to a variety of chemical transformations.[1] The 4-ethylphenyl group imparts a degree of lipophilicity, which can be advantageous for pharmacokinetic properties. Derivatization of the primary amine allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) to identify novel therapeutic agents. This document outlines potential derivatization strategies, provides generalized experimental protocols, and discusses potential therapeutic applications based on analogous compounds.

Potential Therapeutic Applications of α-Aminonitrile Derivatives

Derivatives of α-aminonitriles have been investigated for a range of therapeutic applications. Notably, N-acylated α-aminonitriles are recognized as potential inhibitors of cysteine and serine proteases, enzymes implicated in various diseases, including cancer and viral infections. Furthermore, various amino- and amide-containing compounds have demonstrated significant antiproliferative and antimicrobial activities.

-

Anticancer Activity: Numerous studies have reported the antiproliferative effects of compounds containing amino and amide functionalities against various cancer cell lines.[2][3][4][5] For instance, certain 2-phenylacrylonitrile derivatives have shown potent inhibitory activity against cancer cells with IC50 values in the nanomolar range.[2]

-

Antimicrobial Activity: Amide derivatives, in particular, have been a focus of research for developing new antimicrobial agents. Studies have shown that newly synthesized amides can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentration (MIC) values in the µg/mL range.[6]

Derivatization Strategies and Protocols

The primary amino group of this compound is the most common site for derivatization. Two robust and widely used methods for modifying this group are N-acylation and reductive amination.

N-Acylation to Synthesize Amide Derivatives

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or an activated carboxylic acid, to form an amide bond. This reaction is fundamental in medicinal chemistry for introducing a wide array of substituents.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 equivalents) to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Slowly add the desired acid chloride or activated carboxylic acid (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated derivative.

References

- 1. This compound (746571-09-5) for sale [vulcanchem.com]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Amino-2-(4-ethylphenyl)acetonitrile in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-Amino-2-(4-ethylphenyl)acetonitrile in peptide synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles for the synthesis and incorporation of non-proteinogenic, α,α-disubstituted, and arylglycine-type amino acids into peptide chains. The provided data is illustrative and intended to guide experimental design.

Introduction

This compound is a non-proteinogenic α-amino nitrile. Its structure, featuring a sterically demanding 4-ethylphenyl group at the α-carbon, makes its corresponding amino acid, 2-amino-2-(4-ethylphenyl)acetic acid, an attractive building block in medicinal chemistry and drug discovery. The incorporation of such unnatural amino acids into peptides can impart unique structural and functional properties, including increased resistance to enzymatic degradation, constrained conformations, and potentially enhanced biological activity. These characteristics are highly desirable in the development of novel peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the proposed utilization of this compound in solid-phase peptide synthesis (SPPS).

Application Notes

The incorporation of 2-amino-2-(4-ethylphenyl)acetic acid, derived from the title aminonitrile, into peptide sequences offers several potential advantages:

-

Enhanced Enzymatic Stability: The α,α-disubstituted nature of this amino acid can sterically hinder the action of proteases, leading to peptides with significantly longer half-lives in biological systems.

-

Conformational Rigidity: The bulky 4-ethylphenyl side chain restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns or helical motifs. This conformational constraint can be crucial for optimizing receptor binding and biological activity.

-

Modulation of Pharmacokinetic Properties: The lipophilic ethylphenyl group can influence the overall hydrophobicity of the peptide, potentially improving its membrane permeability and other pharmacokinetic parameters.

-

Novel Structure-Activity Relationships (SAR): Introducing this unnatural amino acid provides a novel tool for exploring the SAR of bioactive peptides, potentially leading to the discovery of analogues with improved potency, selectivity, or altered signaling pathways.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence via SPPS first requires its conversion to a suitable protected amino acid derivative, followed by a carefully optimized coupling protocol to overcome the steric hindrance.

Protocol 1: Synthesis of Fmoc-2-amino-2-(4-ethylphenyl)acetic acid

This protocol describes the proposed conversion of this compound to its N-Fmoc protected carboxylic acid derivative, which is suitable for Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Hydrolysis of the Nitrile:

-

Suspend this compound in a 6 M aqueous solution of HCl.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize to pH 7 with a saturated solution of NaHCO₃.

-

The resulting 2-amino-2-(4-ethylphenyl)acetic acid may precipitate. If so, collect the solid by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent after acidification.

-

-

Fmoc Protection of the Amino Acid:

-

Dissolve the synthesized 2-amino-2-(4-ethylphenyl)acetic acid in a 10% aqueous solution of Na₂CO₃.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) or recrystallization from a suitable solvent system (e.g., DCM/hexanes) to yield Fmoc-2-amino-2-(4-ethylphenyl)acetic acid.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-2-amino-2-(4-ethylphenyl)acetic acid

This protocol outlines the manual solid-phase synthesis of a peptide containing the novel amino acid using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including the custom-synthesized one)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Diethyl ether (cold)

SPPS Cycle for a 0.1 mmol Synthesis:

-

Resin Swelling:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Coupling of Standard Amino Acids:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and a coupling agent like HATU (0.48 mmol, 4.8 eq) in DMF (2 mL).

-

Add DIEA (1.0 mmol, 10 eq) to the activation mixture and let it stand for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling (absence of free amine).

-

-